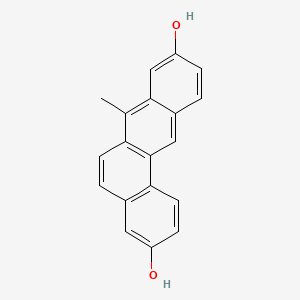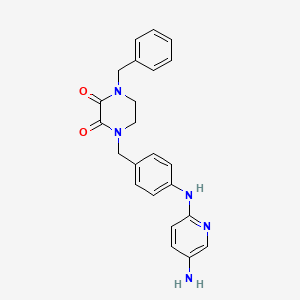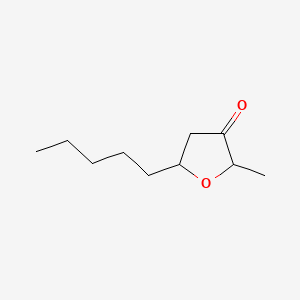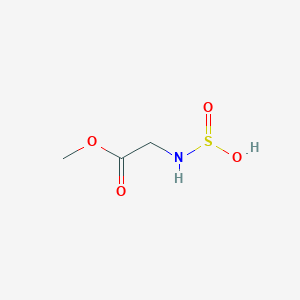
Glycine, N-sulfino-, 1-methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-sulfino-, 1-methyl ester (9CI) is a chemical compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 g/mol It is a derivative of glycine, an amino acid, and features a sulfino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-sulfino-, 1-methyl ester (9CI) typically involves the reaction of glycine with a sulfino group donor and a methyl esterifying agent. One common method includes the reaction of glycine with sulfur dioxide and methanol under acidic conditions to introduce the sulfino group and esterify the carboxyl group . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Glycine, N-sulfino-, 1-methyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The raw materials used in the production are typically sourced in bulk to reduce costs and ensure a consistent supply .
化学反応の分析
Types of Reactions
Glycine, N-sulfino-, 1-methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The sulfino group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
Glycine, N-sulfino-, 1-methyl ester (9CI) has several applications in scientific research:
作用機序
The mechanism of action of Glycine, N-sulfino-, 1-methyl ester (9CI) involves its interaction with various molecular targets and pathways. The sulfino group can participate in redox reactions, influencing cellular oxidative states. The ester group can undergo hydrolysis, releasing glycine, which can then participate in metabolic pathways . The compound’s effects are mediated through its ability to modify proteins and enzymes, impacting their function and activity .
類似化合物との比較
Similar Compounds
Glycine methyl ester: A simpler ester derivative of glycine without the sulfino group.
Glycine, N-(cyclopropylcarbonyl)-, methyl ester: Another derivative with a different substituent on the nitrogen atom.
Uniqueness
Glycine, N-sulfino-, 1-methyl ester (9CI) is unique due to the presence of both the sulfino and methyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other glycine derivatives, making it a valuable compound for research and industrial applications .
特性
分子式 |
C3H7NO4S |
|---|---|
分子量 |
153.16 g/mol |
IUPAC名 |
1-methoxy-1-oxo-2-(sulfinoamino)ethane |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)2-4-9(6)7/h4H,2H2,1H3,(H,6,7) |
InChIキー |
IQZYQQUOYJZKJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNS(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


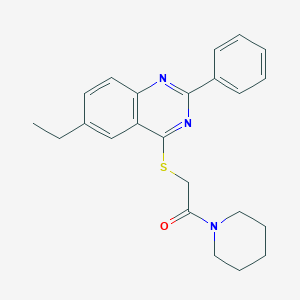
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
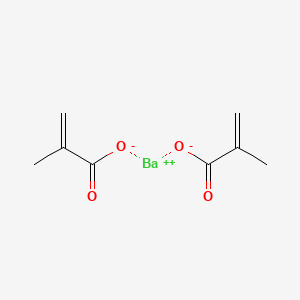
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
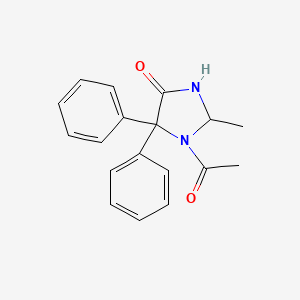
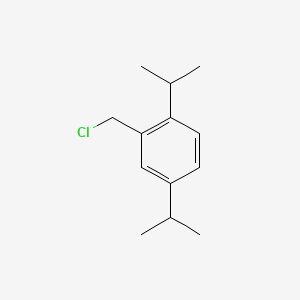
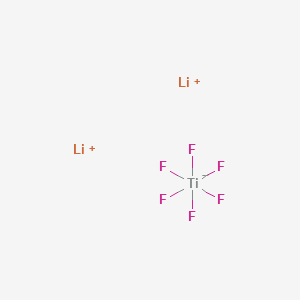
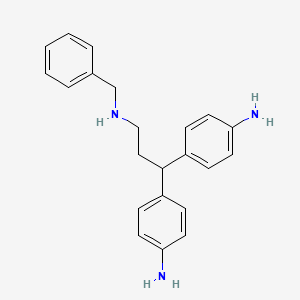
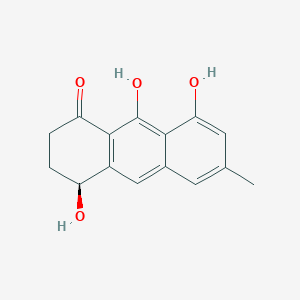
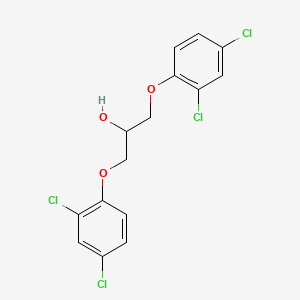
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
